molecular formula C₂₆H₃₀D₃FNNaO₅ B1146752 Cerivastatin-D3, Sodium Salt CAS No. 916314-45-9

Cerivastatin-D3, Sodium Salt

Cat. No.: B1146752
CAS No.: 916314-45-9
M. Wt: 484.55
InChI Key:
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Description

Cerivastatin-D3, Sodium Salt is a deuterated form of cerivastatin, a synthetic member of the statin class of drugs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies.

Mechanism of Action

Target of Action

Cerivastatin-D3, Sodium Salt, primarily targets hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , a hepatic enzyme . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol .

Mode of Action

Cerivastatin competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, the conversion of HMG-CoA to mevalonate is blocked, leading to a decrease in cholesterol in hepatic cells . This results in the upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Cerivastatin affects the mevalonate pathway, which is responsible for the synthesis of cholesterol . This leads to a decrease in cholesterol levels in hepatic cells, which in turn upregulates LDL-receptors and increases the hepatic uptake of LDL-cholesterol from the circulation .

Pharmacokinetics

Cerivastatin is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration . The mean absolute oral bioavailability of Cerivastatin is 60% due to presystemic first-pass effects . Cerivastatin is highly bound to plasma proteins (>99%) . It is exclusively cleared via metabolism, with no unchanged drug excreted . Cerivastatin is subject to two main oxidative biotransformation reactions, leading to the formation of three metabolites . Approximately 70% of the administered dose is excreted as metabolites in the feces, and 30% in the urine .

Result of Action

The primary result of Cerivastatin’s action is the reduction of cholesterol levels in hepatic cells . This leads to an increase in hepatic uptake of LDL-cholesterol from the circulation, effectively lowering LDL cholesterol and triglycerides . Additionally, Cerivastatin suppresses the growth of macrophages and decreases the expression of matrix metalloproteinases and tissue factor molecules, thus reducing acute coronary events .

Action Environment

The action of this compound can be influenced by various environmental factors. Age, gender, ethnicity, and concurrent disease also have no clinically significant effects .

Biochemical Analysis

Biochemical Properties

Cerivastatin-D3, Sodium Salt is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, this compound results in a decrease in cholesterol in hepatic cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is effective in lowering LDL cholesterol and triglycerides and is used to treat primary hypercholesterolemia and mixed dyslipidemia . It also inhibits the proliferation and invasiveness of MDA-MB-231 cells, mainly by RhoA inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of HMG-CoA reductase . This results in a decrease in cholesterol in hepatic cells, upregulation of LDL-receptors, and an increase in hepatic uptake of LDL-cholesterol from the circulation .

Temporal Effects in Laboratory Settings

This compound is readily and completely absorbed from the gastrointestinal tract, with plasma concentrations reaching a peak 2 to 3 hours post-administration followed by a monoexponential decay with an elimination half-life of 2 to 3 hours .

Metabolic Pathways

This compound is subject to two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety leading to the metabolite M-1 and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent leading to the metabolite M-23 .

Transport and Distribution

This compound is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cerivastatin-D3, Sodium Salt involves several steps, starting from the appropriate pyridine derivative. The key steps include:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction.

    Addition of the dihydroxyheptanoic acid side chain: This step involves the addition of the dihydroxyheptanoic acid side chain to the pyridine ring.

    Deuterium labeling: Deuterium atoms are introduced at specific positions to obtain the deuterated form of cerivastatin.

    Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the deuterated cerivastatin with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Reaction conditions are optimized to ensure high yield and purity.

    Use of specialized equipment: Large-scale reactors and purification systems are used to handle the increased volume of reactants and products.

    Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Cerivastatin-D3, Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions can take place at the aromatic ring, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

Cerivastatin-D3, Sodium Salt has several scientific research applications, including:

    Pharmacokinetic studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it useful in pharmacokinetic studies.

    Metabolic studies: The compound is used to study the metabolic pathways and interactions of cerivastatin in the body.

    Drug development: It serves as a reference standard in the development of new statin drugs.

    Analytical chemistry: The compound is used in various analytical techniques, such as mass spectrometry, to study its structure and properties.

Comparison with Similar Compounds

  • Atorvastatin
  • Fluvastatin
  • Rosuvastatin

Cerivastatin-D3, Sodium Salt stands out due to its specific applications in research and its unique deuterium labeling, which differentiates it from other statins.

Properties

CAS No.

916314-45-9

Molecular Formula

C₂₆H₃₀D₃FNNaO₅

Molecular Weight

484.55

Synonyms

(3R,5R,6E)-7-[4-(4-Fluorophenyl)-5-(methoxy-d3-methyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt (1:1), Rivastatin-D3, Baycol-D3, Lipobay-D3

Origin of Product

United States

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